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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro characterization of
PSI-353661, a potent phosphoramidate prodrug of a guanosine nucleotide analog targeting the
hepatitis C virus (HCV) NS5B polymerase. Detailed protocols for key experiments are provided
to enable replication and further investigation of this compound.

Mechanism of Action

PSI-353661 is a prodrug that is metabolized within the host cell to its active triphosphate form,
PSI-352666.[1][2] This active metabolite acts as a chain terminator, inhibiting the HCV NS5B
RNA-dependent RNA polymerase, which is essential for viral replication.[1][2] A key feature of
PSI-353661 is its ability to bypass the initial, often rate-limiting, phosphorylation step required
by parent nucleosides, leading to higher intracellular concentrations of the active triphosphate
form and consequently, greater potency.[3][4][5]

Signaling Pathway of PSI-353661 Metabolic Activation

The intracellular conversion of PSI-353661 to its active triphosphate form involves a series of
enzymatic steps:
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Metabolic activation pathway of PSI-353661.

Data Presentation
Table 1: In Vitro Antiviral Activity of PSI-353661 against

€S

HCV Genotyp

HCV Genotype Replicon System EC50 (uM) EC90 (uM)

la Subgenomic Replicon  0.0031 + 0.0015 0.009 + 0.001
1b Subgenomic Replicon  0.0030 + 0.0014 0.0085 £ 0.0007
2a J61JFH-1 Subgenomic 0.0012 + 0.0004 0.0033 + 0.0008

Replicon

EC50/EC90 values represent the mean * standard deviation from multiple experiments.[6]

Table 2: Activity of PSI-353661 against Resistant HCV

Replicons
NS5B Mutation

Conferring Resistance To

PSI-353661 Activity

S282T

2'-C-methyl nucleoside

analogs

Retained full activity

S96T/N142T

4'-azidocytidine

Retained full activity

C316Y, M414T, M423T,

P495L Non-nucleoside inhibitors

Retained full activity
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PSI-353661 demonstrates potent activity against HCV replicons harboring mutations that
confer resistance to other classes of inhibitors.[6]

Cell Line Cell Type CC50 (pM)
Huh7 Human Hepatoma > 100
HepG2 Human Hepatoma >100
BxPC3 Human Pancreatic Cancer > 100
CEM Human T-lymphoblastoid > 100

PSI-353661 did not exhibit significant cytotoxicity in the tested cell lines.[6]

Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (EC50) of PSI-
353661 against various HCV genotypes using a replicon system.

Materials:

HCV replicon-containing cell lines (e.g., Huh7 cells harboring genotype 1a, 1b, or 2a
replicons)

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e G418 (Geneticin)

» PSI-353661

e 96-well plates
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e Luciferase assay reagent (for luciferase-based replicons) or reagents for RT-qPCR
e Plate reader (luminometer or real-time PCR instrument)
Procedure:

o Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5 x 103 to 1 x 104
cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate at
37°C in a 5% CO: incubator overnight.

e Compound Preparation: Prepare a serial dilution of PSI-353661 in culture medium.

o Treatment: Remove the existing medium from the cells and add the medium containing the
different concentrations of PSI-353661. Include a no-drug control.

 Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO:z incubator.
» Endpoint Measurement:

o For Luciferase Replicons: Lyse the cells and measure the luciferase activity according to
the manufacturer's instructions.

o For RT-gPCR: Extract total RNA from the cells and perform quantitative reverse
transcription PCR (RT-gPCR) to determine the level of HCV RNA.

o Data Analysis: Calculate the percentage of inhibition for each concentration relative to the
no-drug control. Determine the EC50 value by plotting the percentage of inhibition against
the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTS-based)

This protocol outlines the procedure to assess the cytotoxicity of PSI-353661 using a
colorimetric MTS assay.

Materials:

e Huh7, HepG2, BXxPC3, or CEM cells
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Appropriate culture medium for each cell line

PSI-353661

96-well plates

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Plate reader (absorbance at 490 nm)
Procedure:
o Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 103 to 5 x 108 cells per well.

o Compound Addition: Add serial dilutions of PSI-353661 to the wells. Include a no-drug
control.

 Incubation: Incubate the plates for 8 days at 37°C in a 5% CO: incubator.[6]

o MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.

e Incubation: Incubate for 1-4 hours at 37°C.

o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
no-drug control. Determine the 50% cytotoxic concentration (CC50) from the dose-response
curve.

Protocol 3: Mitochondrial Toxicity Assay

This protocol provides a method to evaluate the potential mitochondrial toxicity of PSI-353661
by measuring mitochondrial DNA (mtDNA) levels.

Materials:
e HepG2 or CEM cells

e Culture medium
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PSI-353661

2',3'-dideoxycytidine (ddC) as a positive control

24-well plates

DNA extraction kit

Reagents for quantitative PCR (qPCR)

Primers for a mitochondrial gene (e.g., COXIl) and a nuclear gene (e.g., ribosomal DNA)

Procedure:

Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10* cells per well.

Compound Treatment: Add serial dilutions of PSI-353661 and the positive control (ddC) to
the cells.

Incubation: Incubate the cells for 14 days, changing the medium with fresh compound every
3-4 days.[6]

DNA Extraction: Harvest the cells and extract total cellular DNA.

gPCR: Perform multiplex quantitative PCR to measure the levels of the mitochondrial COXII
gene and a nuclear ribosomal DNA gene.

Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA for each treatment
condition. A significant decrease in this ratio compared to the untreated control indicates
mitochondrial toxicity.

Protocol 4: In Vitro Resistance Selection Study

This protocol describes the methodology to select for and identify HCV mutations that confer
resistance to PSI-353661.

Materials:

HCV replicon-containing cells (e.g., genotype 2a JFH-1)
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e Culture medium with G418

» PSI-353661

» Trizol reagent for RNA extraction

o RT-PCR reagents and primers for amplifying the NS5B region
* DNA sequencing reagents and equipment

Procedure:

e Selection: Culture HCV replicon cells in the continuous presence of PSI-353661 at a
concentration several-fold higher than the EC50.

o Passaging: Passage the cells every 3-5 days, maintaining the selective pressure of the
compound.

e Monitoring for Resistance: Monitor the cultures for the emergence of resistant cell
populations, which will be able to grow at a normal rate in the presence of the inhibitor.

e RNA Extraction and Sequencing: Once resistance is established, extract total RNA from the
resistant cell population.

o NS5B Amplification and Sequencing: Perform RT-PCR to amplify the NS5B coding region of
the HCV replicon. Sequence the PCR products to identify mutations.

e Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon via site-
directed mutagenesis and confirm their role in conferring resistance by performing the
antiviral activity assay described in Protocol 1. It has been observed that a combination of
multiple amino acid changes, such as S15G/C223H/V321l, is required to confer a high level
of resistance to PSI-353661.[1]

Experimental Workflow for Resistance Selection
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Workflow for in vitro resistance selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12400249?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.agilent.com/cs/library/technicaloverviews/public/technicaloverview-mitochondrial-isolation-protocol-mitoXpress-xtra-cell-analysis-5994-1251en-agilent.pdf
https://www.agilent.com/cs/library/whitepaper/public/wp-principle-of-mitochondrial-toxicity-assessment-5994-4732en-agilent.pdf
https://worldwide.promega.com/resources/protocols/technical-manuals/101/mitochondrial-toxglo-assay-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6822764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6822764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6822764/
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.benchchem.com/product/b12400249#protocol-for-psi-353661-in-vitro-experiments
https://www.benchchem.com/product/b12400249#protocol-for-psi-353661-in-vitro-experiments
https://www.benchchem.com/product/b12400249#protocol-for-psi-353661-in-vitro-experiments
https://www.benchchem.com/product/b12400249#protocol-for-psi-353661-in-vitro-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12400249?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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